2-Bromo-4-propoxynicotinonitrile
Description
2-Bromo-4-propoxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a bromine atom at position 2, a propoxy group (-OCH₂CH₂CH₃) at position 4, and a nitrile (-CN) functional group at position 2. This article compares these analogs to infer the behavior and utility of 2-Bromo-4-propoxynicotinonitrile.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-4-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-2-5-13-8-3-4-12-9(10)7(8)6-11/h3-4H,2,5H2,1H3 |
InChI Key |
FBOFHNXYFIVODB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=NC=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxynicotinonitrile typically involves the bromination of 4-propoxynicotinonitrile. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-4-propoxynicotinonitrile may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-propoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as alkaline medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as anhydrous ether.
Substitution: Reagents like alkyl halides and conditions such as nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Primary amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2-Bromo-4-propoxynicotinonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Bromo-4-propoxynicotinonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in drug discovery, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Molecular Features
*Hypothetical calculation based on substituent addition.
†Calculated using atomic masses: C (12.01), H (1.01), Br (79.90), N (14.01), O (16.00).
Key Observations:
Substituent Bulk and Solubility: The propoxy group in 2-Bromo-4-propoxynicotinonitrile increases lipophilicity compared to methoxy (-OCH₃) analogs like 2-Amino-5-bromo-4-methoxynicotinonitrile. This may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects: Bromine at position 2 (as in 2-Bromo-isonicotinonitrile) activates the pyridine ring for nucleophilic substitution or Suzuki-Miyaura cross-coupling. The nitrile group at position 3 further stabilizes electron-deficient intermediates.
Amino vs.
Research Findings and Limitations
- Synthetic Challenges: Propoxy-substituted nicotinonitriles require careful optimization to avoid steric interference during functionalization.
- Data Gaps: Direct studies on 2-Bromo-4-propoxynicotinonitrile are absent in the provided evidence; inferences rely on analogs like 2-Bromo-isonicotinonitrile and amino-alkoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
